molecular formula C32H30O4 B13419497 17(alpha)-Dihydroequilin Dibenzoate

17(alpha)-Dihydroequilin Dibenzoate

Cat. No.: B13419497
M. Wt: 478.6 g/mol
InChI Key: PQKHNHUXJIMOHH-MXYZTJPYSA-N
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Description

17(alpha)-Dihydroequilin Dibenzoate is a synthetic compound derived from equilin, a naturally occurring estrogen found in horses. This compound is part of the broader class of estrogens and derivatives, which are steroids with a structure containing a 3-hydroxylated estrane. It is primarily used in scientific research due to its estrogenic properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 17(alpha)-Dihydroequilin Dibenzoate typically involves the esterification of 17(alpha)-Dihydroequilin with benzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature range of 90-130°C and maintained for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous distillation to remove water formed during the reaction. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 17(alpha)-Dihydroequilin Dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17(alpha)-Dihydroequilin Dibenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17(alpha)-Dihydroequilin Dibenzoate involves its interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Upon binding to ERα, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, which mediate various physiological effects, including cell proliferation, differentiation, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification with benzoic acid, which enhances its stability and modifies its pharmacokinetic properties. This modification allows for more controlled release and prolonged activity compared to its parent compound and other similar estrogens .

Properties

Molecular Formula

C32H30O4

Molecular Weight

478.6 g/mol

IUPAC Name

[(9S,13S,14S,17R)-3-benzoyloxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C32H30O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13-15,20,26,28-29H,12,16-19H2,1H3/t26-,28+,29-,32+/m1/s1

InChI Key

PQKHNHUXJIMOHH-MXYZTJPYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@H]2OC(=O)C6=CC=CC=C6

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2OC(=O)C6=CC=CC=C6

Origin of Product

United States

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